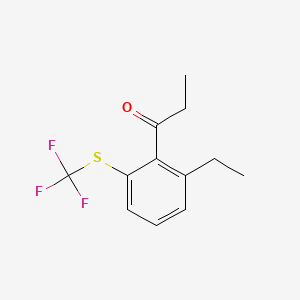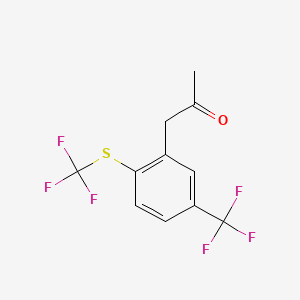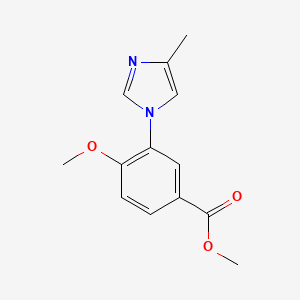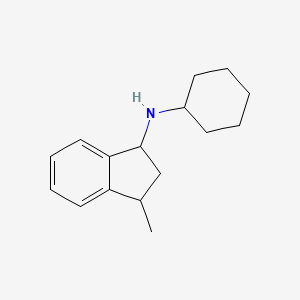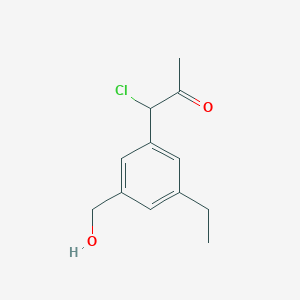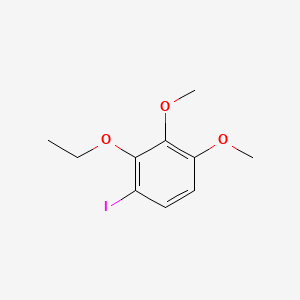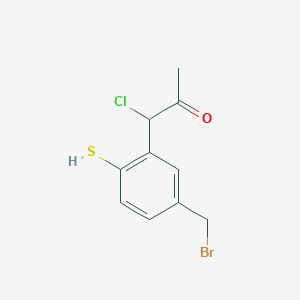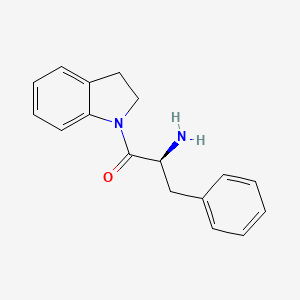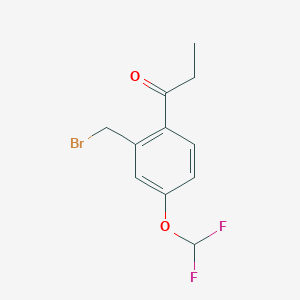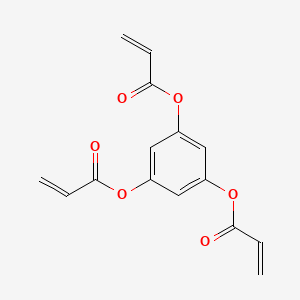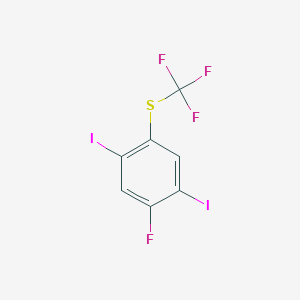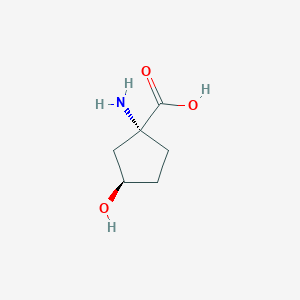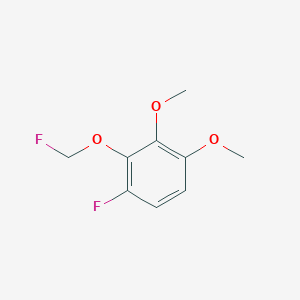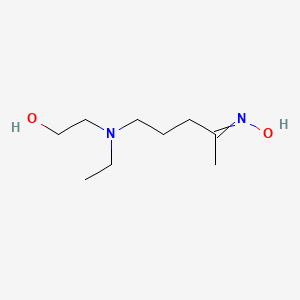
(E)-5-(Ethyl(2-hydroxyethyl)amino)pentan-2-one oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-5-(Ethyl(2-hydroxyethyl)amino)pentan-2-one oxime is a chemical compound with a unique structure that includes an oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(Ethyl(2-hydroxyethyl)amino)pentan-2-one oxime typically involves the reaction of 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one with hydroxylamine under specific conditions. The reaction is carried out in an aqueous or alcoholic medium, often at elevated temperatures to facilitate the formation of the oxime group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-5-(Ethyl(2-hydroxyethyl)amino)pentan-2-one oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitrile oxides.
Reduction: Corresponding amines.
Substitution: Various substituted oxime derivatives.
Scientific Research Applications
(E)-5-(Ethyl(2-hydroxyethyl)amino)pentan-2-one oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-5-(Ethyl(2-hydroxyethyl)amino)pentan-2-one oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (E)-5-(Methyl(2-hydroxyethyl)amino)pentan-2-one oxime
- (E)-5-(Propyl(2-hydroxyethyl)amino)pentan-2-one oxime
Uniqueness
(E)-5-(Ethyl(2-hydroxyethyl)amino)pentan-2-one oxime is unique due to its specific ethyl and hydroxyethyl substituents, which confer distinct chemical and physical properties compared to similar compounds
Properties
Molecular Formula |
C9H20N2O2 |
|---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
2-[ethyl(4-hydroxyiminopentyl)amino]ethanol |
InChI |
InChI=1S/C9H20N2O2/c1-3-11(7-8-12)6-4-5-9(2)10-13/h12-13H,3-8H2,1-2H3 |
InChI Key |
WFGVFCHLERDNSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCC(=NO)C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


